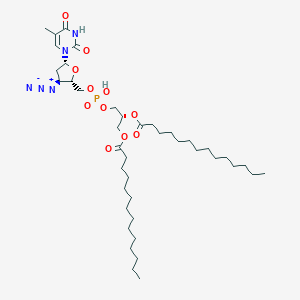
5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid: is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in organic and medicinal chemistry due to its versatile reactivity and potential biological activities. The presence of both amino and carboxylic acid functional groups makes it a valuable building block for the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 2-aminopyridine with appropriate pyrazole derivatives. One common method involves the cyclocondensation of 2-aminopyridine with α-bromoketones under mild, metal-free conditions using iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . This reaction proceeds via C–C bond cleavage and subsequent cyclization to form the desired pyrazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields and purity, as well as developing continuous flow processes to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is used as a building block in the synthesis of complex heterocyclic compounds.
Biology and Medicine: This compound has shown promise in medicinal chemistry for the development of new pharmaceuticals. Its derivatives have been investigated for their potential as anti-inflammatory, antiviral, and anticancer agents . The presence of both amino and carboxylic acid groups allows for the formation of various bioactive molecules through functionalization.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and polymers. Its unique structure allows for the development of materials with specific properties, such as enhanced stability and reactivity .
Mécanisme D'action
The mechanism of action of 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is largely dependent on its derivatives and their specific applications. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, some derivatives have been shown to inhibit kinases, which are enzymes involved in cell signaling and regulation . The exact molecular targets and pathways can vary based on the specific structure and functional groups of the derivatives.
Comparaison Avec Des Composés Similaires
- 5-Amino-1H-pyrazole-4-carboxylic acid
- 2-Amino-1H-pyrazole-4-carboxylic acid
- 5-Amino-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
Comparison: Compared to these similar compounds, 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to the position of the pyridine ring, which can influence its reactivity and biological activity. The presence of the pyridin-2-yl group can enhance its ability to interact with biological targets and improve its solubility in various solvents .
Propriétés
IUPAC Name |
5-amino-1-pyridin-2-ylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c10-8-6(9(14)15)5-12-13(8)7-3-1-2-4-11-7/h1-5H,10H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCDXFKLFQIDKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=C(C=N2)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620113 |
Source


|
| Record name | 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126583-37-7 |
Source


|
| Record name | 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate](/img/structure/B155378.png)








